![molecular formula C16H15NO2S B2725883 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358242-97-3](/img/structure/B2725883.png)
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-490, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AG-490 belongs to the class of benzoxazepines and has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Scientific Research Applications
Dopaminergic Activity
The dopaminergic activity of substituted benzazepines has been extensively studied. For instance, compounds with a benzazepine backbone were synthesized and evaluated as agonists for central and peripheral dopamine receptors, showing potential for treating conditions related to dopamine dysregulation (Pfeiffer et al., 1982). This research demonstrates the potential of benzoxazepin derivatives in the development of new dopaminergic drugs.
Synthesis Techniques
The synthetic pathways to create benzazepine derivatives, including benzoxazepines, have been explored, offering valuable methodologies for producing novel compounds. For example, new syntheses of phenyl-substituted benzoxazepines provide insights into the chemical reactions required to create these complex molecules, which can be pivotal in developing new therapeutic agents (Ackerman et al., 1972).
Catalysis and Chemical Transformations
Benzoxazepin compounds have been used in studies focusing on catalyst activation and chemical transformations. Research into Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes, including benzoxazepin derivatives, highlights their role in facilitating various chemical reactions, such as transfer hydrogenation and oxidation processes, demonstrating the chemical versatility of these compounds (Saleem et al., 2014).
Anticonvulsant and CNS Agents
Benzoxazepine derivatives have been evaluated for their potential as anticonvulsant agents and their effects on the central nervous system (CNS). Studies on substituted benzothiazepine and benzoxazepine derivatives have shown promising results in in vivo models, suggesting their application in treating epilepsy and other neurological disorders (Garg et al., 2010).
Potential Antihyperglycemic Agents
Research into substituted pyrazoles and pyrazolones, structurally related to benzoxazepines, has identified potent antihyperglycemic agents, indicating the potential of benzoxazepin derivatives in managing diabetes through the modulation of glucose reabsorption (Kees et al., 1996).
properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)19-11-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRKPXZAGKZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.